4,5-Dichloro-1,2-dimethylimidazole
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Overview
Description
4,5-Dichloro-1,2-dimethylimidazole is a chemical compound used in the synthesis of phosphinite complexes . It is a molecule that contains a total of 15 atoms, including 6 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 2 Chlorine atoms .
Synthesis Analysis
The synthesis of imidazole-containing compounds, including 4,5-Dichloro-1,2-dimethylimidazole, has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The 4,5-dichloro-1,2-dimethylimidazole molecule contains a total of 15 bonds. There are 9 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Imidazole .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties .Scientific Research Applications
Synthesis of Imidazoles
4,5-Dichloro-1,2-dimethylimidazole is used in the synthesis of imidazoles . Imidazoles are synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . This process is simple and efficient, enabling the synthesis of 4,5-disubstituted imidazoles .
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride
1,2-Dimethylimidazole is used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride .
Synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts
It can also be used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
Anti-tubercular Activity
4,5-Dichloro-1,2-dimethylimidazole has been used in the synthesis of compounds that have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Future Directions
Mechanism of Action
Target of Action
4,5-Dichloro-1,2-dimethylimidazole is a type of imidazole, a five-membered heterocyclic compound that is widely used in various applications . Imidazoles are key components of functional molecules and are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with various biological targets due to their versatile chemical structure . They can form bonds with a variety of functional groups, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that imidazoles are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
One study mentioned that a compound containing a 4,5-dichloro-1h-imidazol-2-yl group was evaluated for anti-tubercular activity against mycobacterium tuberculosis .
Action Environment
It is known that the physical and chemical properties of imidazoles, such as their solubility and stability, can be influenced by environmental conditions .
properties
IUPAC Name |
4,5-dichloro-1,2-dimethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKAADCKPAOHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426930 |
Source
|
Record name | 4,5-dichloro-1,2-dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1,2-dimethylimidazole | |
CAS RN |
175201-56-6 |
Source
|
Record name | 4,5-dichloro-1,2-dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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